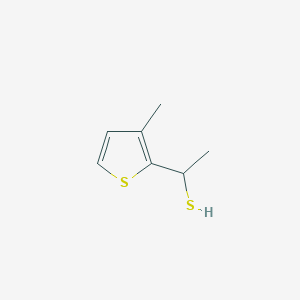
1-(3-Methylthiophen-2-yl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophen-2-yl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₀S₂ and a molecular weight of 158.28 g/mol . It is characterized by the presence of a thiophene ring substituted with a methyl group and an ethanethiol group. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of thiol compounds often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a widely used method. This process can be adapted for the large-scale production of this compound by optimizing reaction conditions such as temperature, pressure, and catalyst type .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylthiophen-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Sulfides (R-S-R’).
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3-Methylthiophen-2-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing thiophene-based pharmaceuticals.
Industry: Utilized in the production of materials such as conductive polymers and as a precursor in the synthesis of other thiophene derivatives
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methylthiophen-2-yl)ethane-1-thiol: Similar structure but with the methyl group at a different position on the thiophene ring.
2-Acetyl-3-methylthiophene: Contains an acetyl group instead of an ethanethiol group.
Uniqueness
The presence of both a thiophene ring and a thiol group makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H10S2 |
|---|---|
Poids moléculaire |
158.3 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)ethanethiol |
InChI |
InChI=1S/C7H10S2/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
Clé InChI |
YFCYJODJWSZWRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


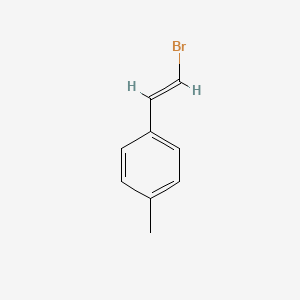
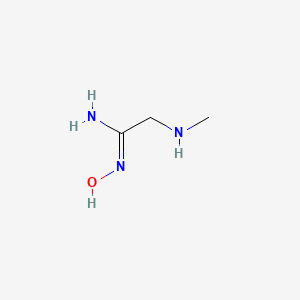
amine](/img/structure/B15272421.png)
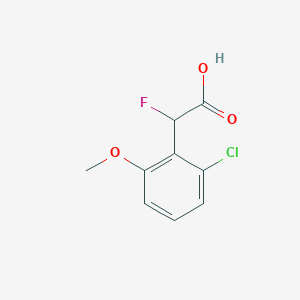
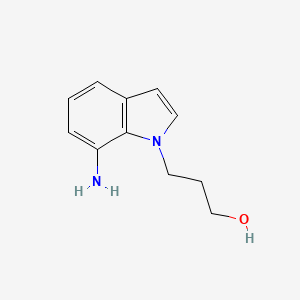
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
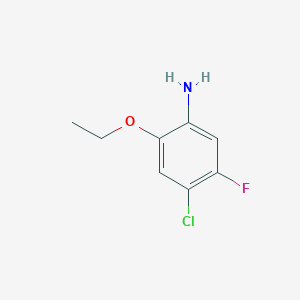
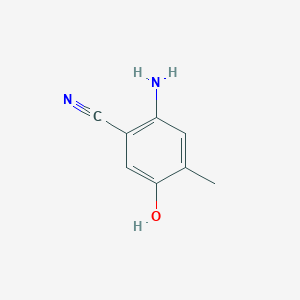
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


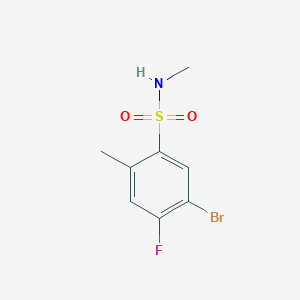

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)
